6-Methoxy-3-[(3-morpholin-4-yl-propylamino)-methyl]-1H-quinolin-2-one
Overview
Description
The compound “6-Methoxy-3-[(3-morpholin-4-yl-propylamino)-methyl]-1H-quinolin-2-one” is a chemical compound with the molecular formula C18H25N3O3 . It has a molecular weight of 331.41 .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. For “this compound”, the molecular structure can be deduced from its molecular formula, C18H25N3O3 . It contains 18 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Antimalarial and Toxicological Studies
Quinoline derivatives are significant for their antimalarial properties. A study focused on 8-aminoquinoline antimalarial agents, revealing their metabolism and potential erythrocyte toxicity, especially in individuals with glucose-6-phosphate dehydrogenase deficiency. This research emphasizes the complex metabolic pathways of quinoline derivatives and their implications in developing safer antimalarial drugs (Strother et al., 1981).
Neuroprotective Applications
The role of quinolinic acid, a metabolite in the tryptophan-kynurenine pathway, has been explored for its neurotoxic and neuroprotective effects. This pathway's modulation offers a target for drug development aimed at neurodegenerative diseases (Vámos et al., 2009).
Corrosion Inhibition
Quinoline derivatives have been studied for their anticorrosive properties, particularly in protecting metallic surfaces. These compounds form stable chelating complexes, offering potential applications in industrial maintenance and prolonging the lifespan of metal-based infrastructures (Verma et al., 2020).
Antioxidant Properties
Research has also highlighted the antioxidant capabilities of quinoline derivatives, such as ethoxyquin and its analogues. These compounds are used to protect polyunsaturated fatty acids in fish meal from oxidation, showcasing their potential in food preservation and maintaining nutritional value (de Koning, 2002).
Immune Response Modulation
The immunomodulatory effects of quinoline derivatives, such as imiquimod, demonstrate the potential of these compounds in treating skin disorders and cancers by activating the immune system through localized cytokine induction (Syed, 2001).
Analytical and Chemical Applications
Quinoline derivatives are integral in developing analytical methods for determining antioxidant activity, highlighting their role in research across food engineering, medicine, and pharmacy. This reflects the broad utility of quinoline compounds in scientific investigations and their contributions to analytical chemistry (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
6-methoxy-3-[(3-morpholin-4-ylpropylamino)methyl]-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-23-16-3-4-17-14(12-16)11-15(18(22)20-17)13-19-5-2-6-21-7-9-24-10-8-21/h3-4,11-12,19H,2,5-10,13H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWZQQAAFANVIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCCN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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